6-Bromo-2-chloropyrido[2,3-D]pyrimidine
Overview
Description
6-Bromo-2-chloropyrido[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C7H3BrClN3 and its molecular weight is 244.47 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Bromo-2-chloropyrido[2,3-d]pyrimidine serves as a key intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, it has been employed in the improved and scalable preparation of 6-bromo-4-chlorothieno[2,3-d]pyrimidine, showcasing a practical and robust synthesis method starting from cheap bulk chemicals. This process, involving four synthetic steps, emphasizes the compound's utility in generating products with significant yields without the need for chromatography (Bugge et al., 2014).
Antiviral Activity Studies
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential antiviral activities. Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, for example, has identified several derivatives that exhibit marked inhibitory effects on retrovirus replication in cell culture. These findings highlight the compound's relevance in the development of new antiretroviral drugs (Hocková et al., 2003).
Material Science and Nonlinear Optical Properties
The compound has also found applications in materials science, particularly in studies focusing on the nonlinear optical (NLO) properties of thiopyrimidine derivatives. Research in this area investigates the structural parameters, electronic properties, and NLO capabilities of thiopyrimidine derivatives, demonstrating the compound's potential for use in optoelectronic applications (Hussain et al., 2020).
Properties
IUPAC Name |
6-bromo-2-chloropyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYJDKGLVMTHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NC2=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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